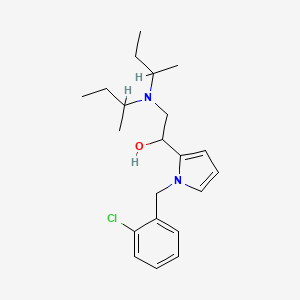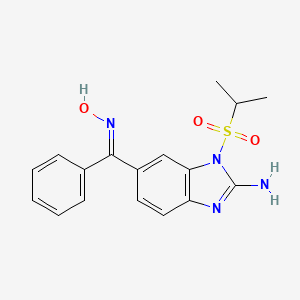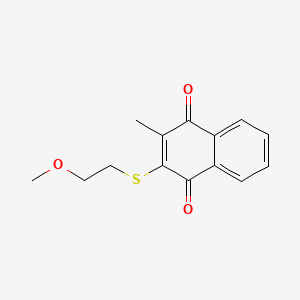
Bizelesin
Übersicht
Beschreibung
Bizelesin ist ein hochwirksames Antitumormittel, das zur Klasse der Cyclopropylpyrroloindole gehört. Es wurde als synthetisches Analogon des Naturprodukts CC-1065 entwickelt, das aus dem Bakterium Streptomyces zelensis isoliert wurde. This compound zeigt eine starke Aktivität gegen verschiedene Arten von Krebszellen, darunter Darm-, Pankreas-, Gebärmutterhals-, Endometrium-, Eierstock- und Leukämiezellen, selbst bei sehr niedrigen Konzentrationen .
Wissenschaftliche Forschungsanwendungen
Bizelesin wurde umfassend auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Seine starke Aktivität gegen verschiedene Krebszelllinien macht es zu einem vielversprechenden Kandidaten für die Chemotherapie. Einige wichtige Forschungsanwendungen umfassen:
Krebstherapie: This compound hat in präklinischen und klinischen Studien Wirksamkeit gegen eine Reihe von soliden Tumoren gezeigt, darunter Eierstock-, Pankreas- und Darmkrebs
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmittel mit verbesserter Wirksamkeit und reduzierter Toxizität.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die kleine Furche der DNA und Alkylierung der N3-Position von Adeninbasen. Dies führt zur Bildung von Interstrang-Quervernetzungen, die die DNA-Helix stören und die Replikation und Transkription verhindern. Die resultierende DNA-Schädigung löst Zelltodwege aus, die zur selektiven Tötung von Krebszellen führen .
Wirkmechanismus
Target of Action
Bizelesin, a potent experimental antitumor agent, primarily targets the DNA of cancer cells . It binds to and subsequently alkylates DNA in a bifunctional manner . The primary targets for this compound binding are long AT-islands in the DNA . These AT-rich regions are suspected to be responsible for its high toxicity .
Mode of Action
This compound interacts with its targets by binding to the minor groove of DNA and alkylating adenine bases at their N3 position . This interaction disrupts the DNA helix, leading to cell death . This compound is unique among its analogs as it contains two alkylating units, allowing it to form interstrand cross-links between two adenine bases within the DNA minor groove . These cross-links tend to be more lethal to cells .
Biochemical Pathways
This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with advanced solid malignancies . Following intravenous administration, the plasma elimination of cytotoxic activity was described by a two-compartment open model . The terminal elimination half-life was 140 minutes at the recommended Phase II dose . The area under the concentration-time curve increased in proportion to the administered dose, and the clearance remained constant over the dose range studied .
Result of Action
This compound has been found to have strong activity against various types of cancer cells in laboratory tests, including colon, pancreatic, cervical, endometrial, ovarian, and leukemia cells . It is effective at very low concentrations, measured in nanograms per milliliter . In clinical trials, a 40% reduction in measurable disease lasting 24 months was noted in a patient with advanced ovarian carcinoma .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of this compound being 2.3 pM .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .
Temporal Effects in Laboratory Settings
This compound has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . This compound degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .
Dosage Effects in Animal Models
In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .
Vorbereitungsmethoden
Bizelesin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Cyclopropylpyrroloindol-Strukturen beinhalten. Der synthetische Weg umfasst in der Regel die folgenden Schritte:
Bildung des Cyclopropylringes: Dies beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Cyclopropanierungsmittel unter kontrollierten Bedingungen.
Pyrroloindolsynthese: Das Cyclopropyl-Zwischenprodukt wird dann mit Indolderivaten umgesetzt, um die Pyrroloindolstruktur zu bilden.
Analyse Chemischer Reaktionen
Bizelesin unterliegt verschiedenen Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit DNA betreffen:
Alkylierung: this compound alkyliert die N3-Position von Adeninbasen in DNA, was zur Bildung von Interstrang-Quervernetzungen führt.
Interstrang-Quervernetzung von DNA: Die Verbindung bildet kovalente Bindungen zwischen Adeninbasen auf gegenüberliegenden DNA-Strängen, wodurch die DNA-Helix gestört wird und zum Zelltod führt.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind:
Cyclopropanierungsmittel: Wird bei der anfänglichen Bildung des Cyclopropylringes verwendet.
Indolderivate: Werden mit dem Cyclopropyl-Zwischenprodukt umgesetzt, um die Pyrroloindolstruktur zu bilden.
DNA: Das Hauptziel für die alkylierende Aktivität von this compound.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind DNA-Addukte und quervernetzte DNA-Stränge.
Vergleich Mit ähnlichen Verbindungen
Bizelesin gehört zu einer Klasse von Verbindungen, die als Cyclopropylpyrroloindole bekannt sind, zu denen auch Adozelesin und Carzelesin gehören. Diese Verbindungen teilen sich ähnliche DNA-Bindungs- und Alkylierungseigenschaften, unterscheiden sich jedoch in ihren spezifischen Strukturen und Wirkmechanismen:
Adozelesin: Bildet monoalkylierte Addukte mit DNA, was zu weniger ausgedehnten DNA-Schäden im Vergleich zu this compound führt.
This compound: Einzigartig in seiner Fähigkeit, Interstrang-Quervernetzungen zwischen zwei Adeninbasen zu bilden, was zu tödlicheren DNA-Schäden führt.
Diese Unterschiede heben die einzigartigen Eigenschaften von this compound und seine potenziellen Vorteile als Antikrebsmittel hervor.
Eigenschaften
IUPAC Name |
1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKWHRXTPJODV-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156213 | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129655-21-6 | |
| Record name | Bizelesin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bizelesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BIZELESIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bizelesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIZELESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


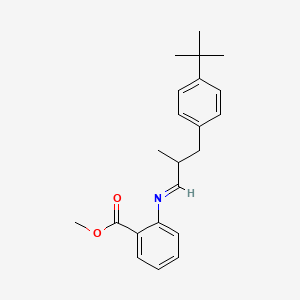
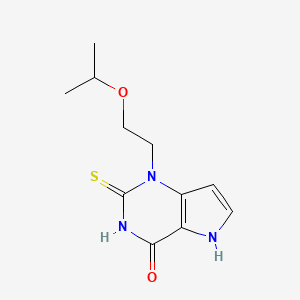
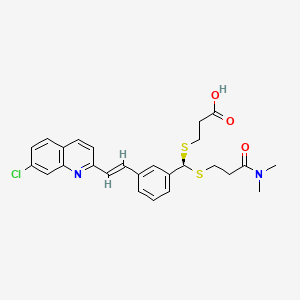
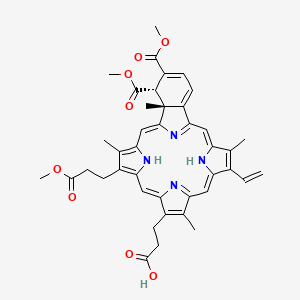

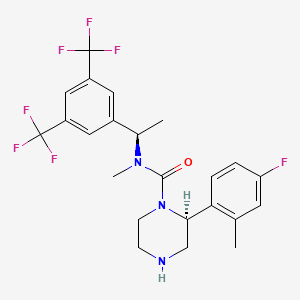


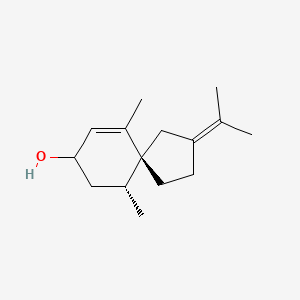
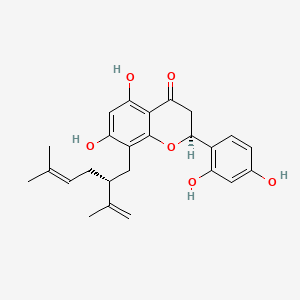
![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)
